molecular formula C18H18N4O5S B2669698 N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE CAS No. 851862-20-9

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2669698
CAS No.: 851862-20-9
M. Wt: 402.43
InChI Key: GXBCCIDLVDFNNR-UHFFFAOYSA-N
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Description

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a carbamoylmethylsulfanyl group, and a furan-2-carboxamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with ethoxyphenyl isocyanate or a similar reagent.

    Attachment of the carbamoylmethylsulfanyl group: This can be done by reacting the intermediate with a suitable thiol and carbamoyl chloride.

    Formation of the furan-2-carboxamide moiety: This step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[5-({[(4-ETHOXYPHENYL)

Properties

IUPAC Name

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-2-25-13-7-5-12(6-8-13)20-15(23)11-28-18-22-21-16(27-18)10-19-17(24)14-4-3-9-26-14/h3-9H,2,10-11H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCCIDLVDFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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